![molecular formula C11H21NO2S B6598740 tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis CAS No. 2133358-62-8](/img/structure/B6598740.png)
tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis” is a complex organic molecule. It is closely related to tert-butyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride and tert-Butyl (4-aminocyclohexyl)carbamate , both of which are organic compounds used in chemical research .
Scientific Research Applications
Tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis has been studied for its potential applications in the field of medicinal chemistry, as well as for its ability to act as a catalyst in the synthesis of organic compounds. This compound has been used as a catalyst in the synthesis of a variety of organic compounds, such as esters, amides, and amines. This compound has also been studied for its potential applications in the synthesis of aryl sulfonamides and sulfonates. In addition, this compound has been studied for its potential applications in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
Tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis has been studied for its potential mechanism of action in the synthesis of organic compounds. The reaction of this compound with a carbamate reagent is believed to involve the formation of an intermediate sulfonamide, which is then converted to the desired product. The reaction of this compound with a 4-sulfanyl-1-cyclohexanone is believed to involve the formation of an intermediate sulfonamide, which is then converted to the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This compound has been found to be non-toxic and non-carcinogenic in laboratory studies. This compound has also been found to be non-mutagenic and non-teratogenic. In addition, this compound has been found to be non-irritating to the skin, eyes, and respiratory tract.
Advantages and Limitations for Lab Experiments
The advantages of using tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis in laboratory experiments include its low toxicity, non-carcinogenicity, and non-mutagenicity. In addition, this compound is a relatively inexpensive and readily available reagent, making it a suitable choice for laboratory experiments. The main limitation of this compound is its relatively low reactivity, which may limit its use in certain applications.
Future Directions
The future directions for tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis include the development of new synthetic methods for the synthesis of organic compounds using this compound as a catalyst. In addition, this compound could be used as a catalyst in the synthesis of pharmaceuticals and other biologically active compounds. Furthermore, this compound could be used as an intermediate in the synthesis of a variety of organic compounds, such as aryl sulfonamides, sulfonamides, and sulfonates. Finally, this compound could be studied for its potential applications in the field of medicinal chemistry.
Synthesis Methods
Tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis is synthesized through a two-step process, beginning with the reaction of tert-butyl alcohol with 1s-4s-4-sulfanylcyclohexanone. The product of this reaction is then reacted with a carbamate reagent, such as ethyl carbamate, to produce this compound. This compound can also be synthesized by the reaction of tert-butyl alcohol with a 4-sulfanyl-1-cyclohexanone in the presence of a carbamate reagent.
properties
IUPAC Name |
tert-butyl N-(4-sulfanylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-8-4-6-9(15)7-5-8/h8-9,15H,4-7H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBMNZSSIAKCBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2133358-62-8 |
Source


|
| Record name | rac-tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6598675.png)
![tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate](/img/structure/B6598690.png)
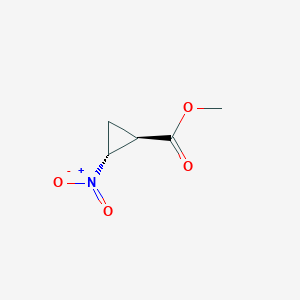

![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)
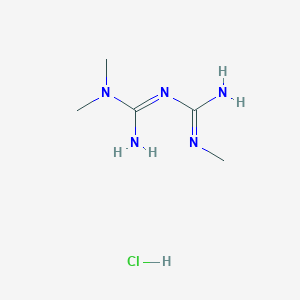
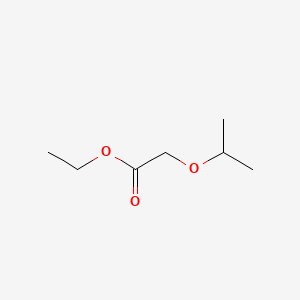

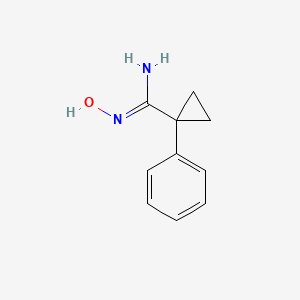

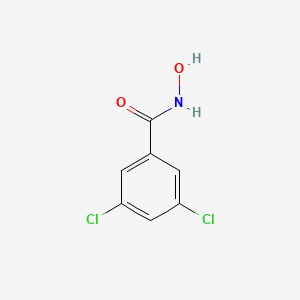
![1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B6598760.png)
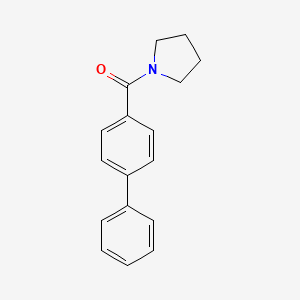
![tert-butyl 4-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B6598772.png)